![molecular formula C18H18N4OS2 B5511877 N-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-4-piperidinyl)-2-pyridinamine](/img/structure/B5511877.png)
N-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-4-piperidinyl)-2-pyridinamine
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-4-piperidinyl)-2-pyridinamine often involves reactions between naphthyl-3-oxobutanamide and arylidinecyanothioacetamide in conditions that favor cyclization to thieno[2,3-b]pyridine derivatives and subsequent reactions to introduce various functional groups (Hussein et al., 2009).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of thieno and pyridine rings, which are crucial for the compound's chemical behavior and interactions. The structural elucidation often relies on spectral data, including NMR and mass spectrometry, to confirm the presence of these rings and their substitution patterns.
Chemical Reactions and Properties
Chemical reactions involving these compounds typically include cyclocondensation, which can yield novel thiazolo[3,2-a]pyridine derivatives, showcasing the versatility of these molecules in forming complex heterocyclic systems (Lamphon et al., 2004). These reactions are pivotal for exploring the chemical space around the core structure for potential pharmaceutical applications.
properties
IUPAC Name |
[4-(pyridin-2-ylamino)piperidin-1-yl]-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS2/c23-18(14-12-25-17(21-14)15-4-3-11-24-15)22-9-6-13(7-10-22)20-16-5-1-2-8-19-16/h1-5,8,11-13H,6-7,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDDQJSQAOZFBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=CC=N2)C(=O)C3=CSC(=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-4-piperidinyl)-2-pyridinamine |
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